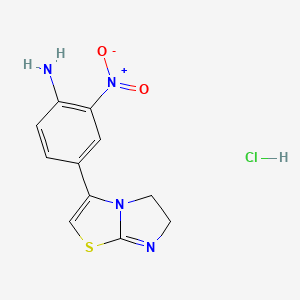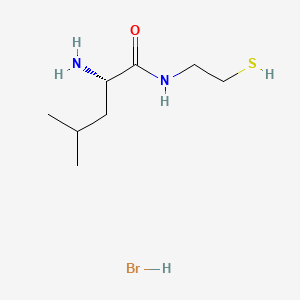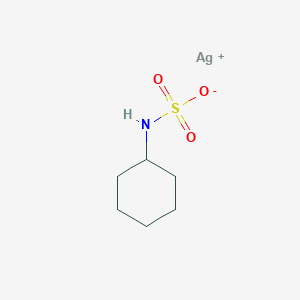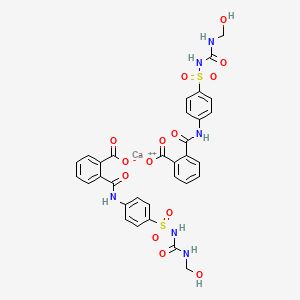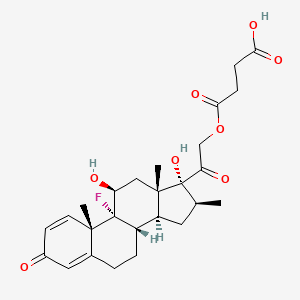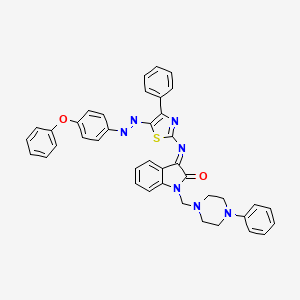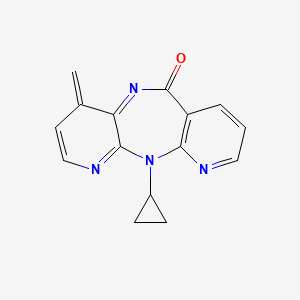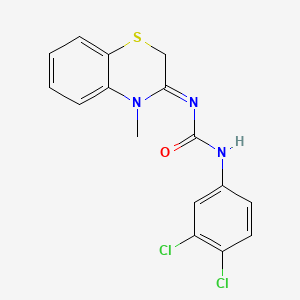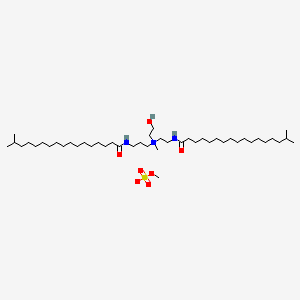
(2-Hydroxyethyl)methyl(3-((1-oxoisooctadecyl)amino)propyl)(2-((1-oxoisooctadecyl)amino)ethyl)ammonium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyethyl)methyl(3-((1-oxoisooctadecyl)amino)propyl)(2-((1-oxoisooctadecyl)amino)ethyl)ammonium methyl sulphate is a complex organic compound with a variety of applications in different fields. It is known for its unique chemical structure and properties, which make it useful in various scientific and industrial processes.
Preparation Methods
The synthesis of (2-Hydroxyethyl)methyl(3-((1-oxoisooctadecyl)amino)propyl)(2-((1-oxoisooctadecyl)amino)ethyl)ammonium methyl sulphate involves multiple steps and specific reaction conditions. The process typically starts with the preparation of the intermediate compounds, followed by their combination under controlled conditions to form the final product. Industrial production methods may involve large-scale reactors and precise control of temperature, pressure, and pH to ensure the purity and yield of the compound .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of different oxides, while substitution reactions can result in the replacement of specific functional groups .
Scientific Research Applications
(2-Hydroxyethyl)methyl(3-((1-oxoisooctadecyl)amino)propyl)(2-((1-oxoisooctadecyl)amino)ethyl)ammonium methyl sulphate has a wide range of applications in scientific research In chemistry, it is used as a reagent in various synthetic processes In biology, it may be used in the study of cellular processes and interactionsIndustrially, it is used in the production of various products, including surfactants and emulsifiers .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context. Understanding the molecular targets and pathways is crucial for optimizing its use in different fields .
Comparison with Similar Compounds
When compared to similar compounds, (2-Hydroxyethyl)methyl(3-((1-oxoisooctadecyl)amino)propyl)(2-((1-oxoisooctadecyl)amino)ethyl)ammonium methyl sulphate stands out due to its unique chemical structure and properties. Similar compounds may include other quaternary ammonium salts with different alkyl or aryl groups. The specific arrangement of functional groups in this compound provides it with distinct reactivity and applications .
Properties
CAS No. |
93820-37-2 |
|---|---|
Molecular Formula |
C45H93N3O7S |
Molecular Weight |
820.3 g/mol |
IUPAC Name |
2-hydroxyethyl-methyl-[2-(16-methylheptadecanoylamino)ethyl]-[3-(16-methylheptadecanoylamino)propyl]azanium;methyl sulfate |
InChI |
InChI=1S/C44H89N3O3.CH4O4S/c1-41(2)31-26-22-18-14-10-6-8-12-16-20-24-28-33-43(49)45-35-30-37-47(5,39-40-48)38-36-46-44(50)34-29-25-21-17-13-9-7-11-15-19-23-27-32-42(3)4;1-5-6(2,3)4/h41-42,48H,6-40H2,1-5H3,(H-,45,46,49,50);1H3,(H,2,3,4) |
InChI Key |
IOKYCWZICPLORM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)NCCC[N+](C)(CCNC(=O)CCCCCCCCCCCCCCC(C)C)CCO.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



